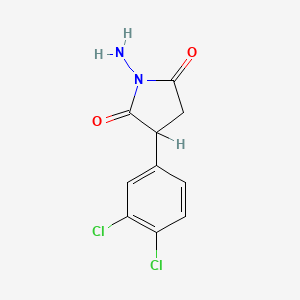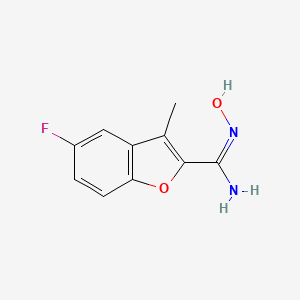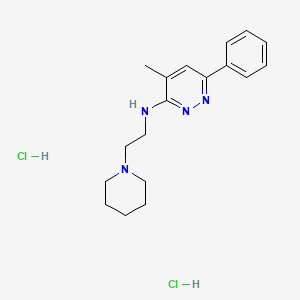
N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenoxy group, which is known to impart specific chemical properties, making it a subject of interest in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. The key steps include:
Formation of the Fluorophenoxy Intermediate: This involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the fluorophenoxy group.
Coupling Reaction: The fluorophenoxy intermediate is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction.
Hydroxyurea Formation: The final step involves the reaction of the coupled product with hydroxylamine to form the hydroxyurea moiety under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors that are involved in various biochemical pathways.
Pathways Involved: It modulates pathways related to cell signaling, apoptosis, and metabolic processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-(3-(3-(4-Fluorophenoxy)phenyl)-1-methyl-2-propenyl)-N-hydroxyurea (R-(E))- is unique due to its specific fluorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
132339-70-9 |
|---|---|
Fórmula molecular |
C17H17FN2O3 |
Peso molecular |
316.33 g/mol |
Nombre IUPAC |
1-[(E,2R)-4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea |
InChI |
InChI=1S/C17H17FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-12,22H,1H3,(H2,19,21)/b6-5+/t12-/m1/s1 |
Clave InChI |
UAIYNMRLUHHRMF-BTDICHCPSA-N |
SMILES isomérico |
C[C@H](/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
SMILES canónico |
CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


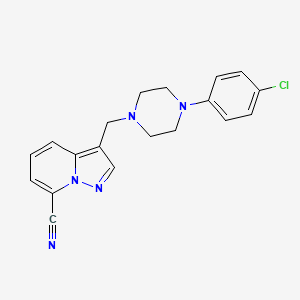





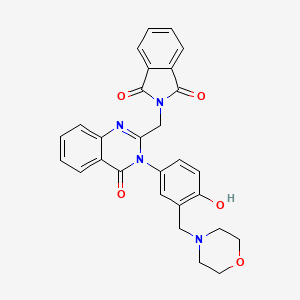
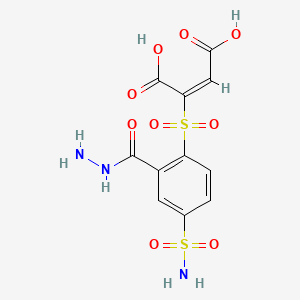
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)

